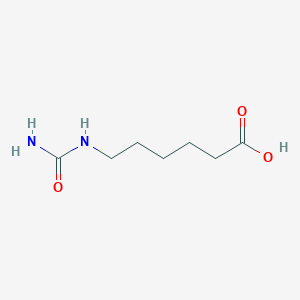

6-Ureidohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ureidohexanoic acid, also known as 6-UH, is an organic compound that belongs to the family of carboxylic acids. It is a colorless, odorless, and water-soluble compound that has a molecular formula of C6H12O3. 6-UH has a wide range of applications in the field of scientific research and lab experiments. It has been used in various studies to investigate its biochemical and physiological effects on cells and tissues, as well as its mechanism of action and its advantages and limitations in lab experiments.

Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease inhibitors, including various urea derivatives, have been studied for their potential in treating infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Only acetohydroxamic acid is clinically used for such treatments due to severe side effects, suggesting a gap in the exploration of urease inhibition's full potential. This research area may relate to the biochemical pathways or mechanisms where 6-Ureidohexanoic acid could potentially play a role, given its structural relation to urea derivatives (Kosikowska & Berlicki, 2011).

Analytical Methods in Antioxidant Activity

The study of antioxidants is crucial in fields ranging from food engineering to pharmacy. Various assays like ORAC, HORAC, TRAP, and TOSC have been developed to determine antioxidant activity. While this compound is not mentioned, its potential as an antioxidant or its role in related pathways might be inferred through such analytical methods, given the interest in naturally occurring compounds for their antioxidant properties (Munteanu & Apetrei, 2021).

Ursolic Acid: Therapeutic Potential and Bioactivity

Ursolic acid, a naturally occurring compound with various biological activities, including anti-inflammatory and antioxidative effects, showcases the interest in natural compounds for therapeutic applications. Research on ursolic acid and its derivatives demonstrates the potential for treating neurodegenerative and psychiatric diseases, highlighting the relevance of studying compounds like this compound for similar applications (Ramos-Hryb et al., 2017).

Mechanism of Action

Target of Action

6-Ureidohexanoic acid is a potent and selective inhibitor for the tumor-relevant carbonic anhydrases IX and XII . Carbonic anhydrases are metalloenzymes that maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton . They are involved in various physiological and pathological processes, including tumorigenesis .

Mode of Action

It is known to inhibit the activity of carbonic anhydrases ix and xii . These enzymes are overexpressed in many types of tumors and contribute to tumor growth and survival . By inhibiting these enzymes, this compound may interfere with tumor growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining pH homeostasis and are involved in various biochemical pathways . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of carbonic anhydrases IX and XII. By inhibiting these enzymes, this compound may interfere with tumor growth and proliferation . .

properties

IUPAC Name |

6-(carbamoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWWHFSEXYHKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332723 |

Source

|

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1468-42-4 |

Source

|

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)